molecular formula C19H17ClN4O2 B2778103 1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1421584-02-2

1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2778103
CAS No.: 1421584-02-2
M. Wt: 368.82
InChI Key: VTZVEISWDANPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Bromobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
  • (4-(3-Methylbenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Uniqueness

Compared to its analogs, 1-(3-chlorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine may exhibit unique biological activities due to the presence of the chlorine atom, which can influence its binding affinity and specificity towards molecular targets .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZVEISWDANPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.